Urea ammonium nitrate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Urea ammonium nitrate is a solution composed of urea and ammonium nitrate dissolved in water. It is widely used as a nitrogen fertilizer in agriculture due to its high nitrogen content and ease of application. The combination of urea and ammonium nitrate provides a balanced supply of nitrogen in both quick-release and slow-release forms, making it an efficient source of nitrogen for plants .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The preparation of urea ammonium nitrate involves the synthesis of ammonium nitrate and the dissolution of urea in water. The process typically includes the following steps:

Synthesis of Ammonium Nitrate: Liquid ammonia is gasified and reacts with nitric acid in a neutralizer to produce ammonium nitrate.

Preparation of Urea Solution: Urea is dissolved in water to form a urea solution.

Production of this compound Solution: The ammonium nitrate solution is mixed with the urea solution in a second neutralizer to produce the this compound solution.

Cooling and Storage: The resultant solution is cooled, discharged, and stored.

Industrial Production Methods: In industrial settings, the production of this compound is carried out in large-scale facilities. The process involves continuous mixing of heated solutions of urea and ammonium nitrate to form a clear liquid fertilizer. The nitrogen content in the final product can be adjusted by varying the proportions of urea and ammonium nitrate .

Analyse Des Réactions Chimiques

Types of Reactions: Urea ammonium nitrate undergoes several chemical reactions, including:

Hydrolysis: Urea in the solution hydrolyzes to form ammonium and carbon dioxide in the presence of soil enzymes.

Nitrification: Ammonium ions are oxidized by soil bacteria to form nitrate ions.

Volatilization: Ammonium ions can volatilize as ammonia gas under certain conditions.

Common Reagents and Conditions:

Hydrolysis: Requires water and soil enzymes (urease).

Nitrification: Requires oxygen and nitrifying bacteria.

Volatilization: Occurs under alkaline soil conditions and high temperatures.

Major Products Formed:

Hydrolysis: Ammonium and carbon dioxide.

Nitrification: Nitrate ions.

Volatilization: Ammonia gas.

Applications De Recherche Scientifique

Urea ammonium nitrate has a wide range of applications in scientific research:

Agriculture: Used as a nitrogen fertilizer to enhance crop yield and improve nitrogen use efficiency.

Environmental Studies: Studied for its impact on nitrogen emissions and soil health.

Biology: Used in experiments to study nitrogen metabolism in plants.

Chemistry: Utilized in research on nitrogen cycling and soil chemistry.

Mécanisme D'action

The mechanism of action of urea ammonium nitrate involves the following steps:

Urea Hydrolysis: Urea is hydrolyzed by soil enzymes to form ammonium and carbon dioxide.

Nitrification: Ammonium is oxidized by soil bacteria to form nitrate, which is readily taken up by plants.

Nitrogen Uptake: Plants absorb nitrate and ammonium ions through their roots, which are then used for protein synthesis and other metabolic processes.

Comparaison Avec Des Composés Similaires

Ammonium Nitrate: A highly soluble nitrogen fertilizer with a chemical formula of NH₄NO₃.

Urea: An organic compound with a chemical formula of CO(NH₂)₂, providing a high concentration of nitrogen.

Calcium Ammonium Nitrate: A compound that combines ammonium nitrate with calcium carbonate, used as a fertilizer.

Uniqueness of Urea Ammonium Nitrate: this compound is unique due to its balanced supply of nitrogen in both quick-release and slow-release forms. This makes it highly efficient in providing a continuous supply of nitrogen to plants throughout the growing season . Additionally, its liquid form allows for easy application and mixing with other nutrients and chemicals .

Propriétés

Numéro CAS |

15978-77-5 |

|---|---|

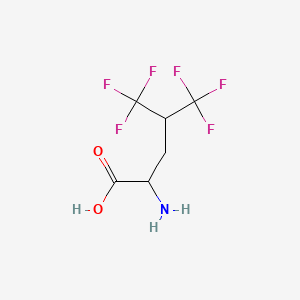

Formule moléculaire |

CH6N4O4 |

Poids moléculaire |

138.08 g/mol |

Nom IUPAC |

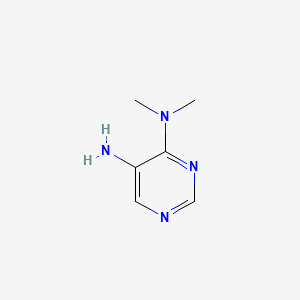

hydrazinecarbonylazanium;nitrate |

InChI |

InChI=1S/CH5N3O.NO3/c2-1(5)4-3;2-1(3)4/h3H2,(H3,2,4,5);/q;-1/p+1 |

Clé InChI |

YXJNOPVNWPBDJG-UHFFFAOYSA-O |

SMILES canonique |

C(=O)([NH3+])NN.[N+](=O)([O-])[O-] |

Point d'ébullition |

107 °C |

Densité |

Relative density (water = 1): 1.3 |

Description physique |

COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR. |

Solubilité |

Solubility in water: miscible |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.